molecular formula C21H14Cl2N2O2 B3463088 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3463088
M. Wt: 397.2 g/mol
InChI Key: WHLOTZMYOOQCHG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core. This can be achieved by condensing 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions. The resulting benzoxazole is then subjected to further functionalization.

  • Formation of Benzoxazole Core

      Reactants: 2-aminophenol and a carboxylic acid derivative.

      Conditions: Dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

      Product: 2-(3-methylphenyl)-1,3-benzoxazole.

  • Chlorination and Amidation

      Reactants: 2,4-dichlorobenzoyl chloride and 2-(3-methylphenyl)-1,3-benzoxazole.

      Conditions: Base such as triethylamine in an inert solvent like dichloromethane.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Mild to moderate temperatures, often in polar aprotic solvents.

      Products: Substituted derivatives of the original compound.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium, depending on the oxidizing agent.

      Products: Oxidized forms of the benzoxazole ring or the aromatic substituents.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in anhydrous solvents.

      Products: Reduced derivatives, potentially altering the benzamide or benzoxazole moieties.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(3-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of a benzoxazole ring.

    2,4-Dichloro-N-(4-methylphenyl)benzamide: Contains a methyl group on the phenyl ring instead of the benzoxazole moiety.

    2,4-Dichloro-N-(5-(4-methylphenyl)-1H-pyrazol-3-yl)benzamide: Features a pyrazole ring instead of the benzoxazole.

Uniqueness

What sets 2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide apart is its benzoxazole ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or for the development of materials with unique properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

2,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-13(9-12)21-25-18-11-15(6-8-19(18)27-21)24-20(26)16-7-5-14(22)10-17(16)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLOTZMYOOQCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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